molecular formula C32H58 B13795602 15,17-Dotriacontadiyne CAS No. 67471-17-4

15,17-Dotriacontadiyne

Cat. No.: B13795602
CAS No.: 67471-17-4
M. Wt: 442.8 g/mol
InChI Key: XCYJFSNOJKTPHD-UHFFFAOYSA-N
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Description

15,17-Dotriacontadiyne is a long-chain aliphatic compound containing two carbon-carbon triple bonds (alkyne groups) at positions 15 and 17 within a 32-carbon backbone.

Properties

CAS No.

67471-17-4

Molecular Formula

C32H58

Molecular Weight

442.8 g/mol

IUPAC Name

dotriaconta-15,17-diyne

InChI

InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

XCYJFSNOJKTPHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15,17-Dotriacontadiyne typically involves the coupling of shorter alkyne precursors. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes under oxidative conditions . The reaction conditions often include the use of solvents like pyridine or dimethylformamide (DMF) and an oxidizing agent such as oxygen or air.

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 15,17-Dotriacontadiyne can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

15,17-Dotriacontadiyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 15,17-Dotriacontadiyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds can participate in various biochemical reactions, potentially leading to the modulation of cellular pathways. For example, its interaction with enzymes involved in oxidative stress responses could result in anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

n-Dotriacontane (C₃₂H₆₆)
  • Molecular Weight : 450.87 g/mol .
  • Physical Properties : Higher melting point due to stronger van der Waals interactions in saturated chains. Thermodynamic data (e.g., entropy of fusion: Δfus S = 222.93 J/mol·K) indicate stability under standard conditions .
  • Safety: Classified as non-hazardous but requires standard handling precautions .
Methyl Dotriacontanoate (C₃₃H₆₆O₂)
  • Structure: An ester derivative of dotriacontanoic acid.
  • Molecular Weight : 494.88 g/mol .
  • Reactivity : Polar ester group enhances solubility in organic solvents compared to hydrocarbons. Likely lower thermal stability than 15,17-Dotriacontadiyne due to ester decomposition pathways.
  • Safety : Requires precautions to avoid inhalation/ingestion, though toxicity data are incomplete .
Branched Alkanes (e.g., 15,19-Dimethylheptatriacontane, C₃₉H₈₀)
  • Structure : Branched alkane with methyl groups at positions 15 and 17.
  • Molecular Weight : 549.05 g/mol .
  • Physical Properties : Branching reduces crystallinity and melting point compared to linear analogs.
This compound (Hypothetical)
  • Structure : Linear chain with conjugated triple bonds.
  • Expected Reactivity : High due to electron-deficient triple bonds, enabling cycloaddition or coordination with metals.
  • Thermal Stability : Likely lower than saturated analogs due to strain in triple bonds.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
n-Dotriacontane C₃₂H₆₆ 450.87 None (saturated alkane) High melting point, stable
Methyl Dotriacontanoate C₃₃H₆₆O₂ 494.88 Ester Moderate solubility, ester reactivity
15,19-Dimethylheptatriacontane C₃₉H₈₀ 549.05 Branched alkane Lower crystallinity
This compound C₃₂H₅₈ ~434.82 (estimated) Conjugated diyne Predicted high reactivity, lower thermal stability

Research Findings and Limitations

  • Safety and Handling : Unlike n-Dotriacontane, diynes may pose greater risks due to reactive triple bonds, necessitating stricter exposure controls .

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